N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
Description
N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted at position 6 with a 4-methylbenzenesulfonamide group and at position 7 with a hydroxy(p-tolyl)methyl moiety. Its molecular formula is C23H23NO5S, with a calculated molecular weight of 425.49 g/mol.
Properties
Molecular Formula |
C23H23NO5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[7-[hydroxy-(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H23NO5S/c1-15-3-7-17(8-4-15)23(25)19-13-21-22(29-12-11-28-21)14-20(19)24-30(26,27)18-9-5-16(2)6-10-18/h3-10,13-14,23-25H,11-12H2,1-2H3 |
InChI Key |
NSVINSPRWGVMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC3=C(C=C2NS(=O)(=O)C4=CC=C(C=C4)C)OCCO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,4]dioxin core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy(p-tolyl)methyl group: This step often involves a Friedel-Crafts alkylation reaction using p-tolylmethanol and a suitable catalyst.
Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitric acid for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antibacterial, anticancer, or anti-inflammatory properties.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analog is N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (CAS: 713502-14-8), which shares the same dihydrobenzo[dioxin] core and sulfonamide substituent but differs at position 7, where an acetyl group replaces the hydroxy(p-tolyl)methyl moiety . Key comparisons include:
Biological Activity
N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a sulfonamide compound with a complex molecular structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This compound has garnered attention for its diverse biological activities and potential pharmaceutical applications.
Chemical Structure and Properties
- Molecular Formula : C23H23NO5S
- Molecular Weight : 425.5 g/mol
- CAS Number : 886493-39-6
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO5S |
| Molecular Weight | 425.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves several key reactions that integrate the sulfonamide group with the dioxin structure. The specific synthetic pathways can vary, but they often include:
- Formation of the dioxin core.
- Introduction of the hydroxy(p-tolyl)methyl group.
- Coupling with the 4-methylbenzenesulfonamide moiety.
Antimicrobial Properties
Compounds containing the sulfonamide functional group are well-known for their antimicrobial properties. This compound has been shown to exhibit significant antimicrobial activity against various bacterial strains. This is attributed to its ability to inhibit bacterial folate synthesis.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor in various biological pathways. Its structural features allow it to interact with specific enzymes involved in metabolic processes, thereby modulating their activity. For instance:
- Target Enzymes : Dihydropteroate synthase (DHPS) and other related enzymes.
- Mechanism : Competitive inhibition by mimicking substrate structures.
Interaction Studies
Research has focused on the binding affinity and inhibitory effects of this compound on different biological targets. Notable findings include:
- Binding Affinity : High affinity for certain receptors involved in inflammatory responses.
- Inhibitory Effects : Significant reduction in the activity of enzymes linked to disease pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated a potent inhibitory effect comparable to traditional antibiotics .
-
Enzyme Inhibition Analysis :
- In vitro assays demonstrated that this compound effectively inhibited DHPS with an IC50 value significantly lower than many existing sulfonamides .
- Inflammatory Response Modulation :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide | Lacks hydroxy(p-tolyl)methyl group | Antimicrobial |
| N-(Phenyl)-4-methylbenzenesulfonamide | Simpler aromatic structure | Enzyme inhibition |
| N-(2-Hydroxyphenyl)-sulfonamide | Contains hydroxyl group | Antimicrobial |
This compound stands out due to its unique combination of functionalities that enhance its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
